C18:1-Ceramide

Description

Contextualization within the Ceramide Family and Sphingolipid Metabolism

Ceramides (B1148491) are a class of waxy lipid molecules composed of a sphingoid base, typically sphingosine (B13886), linked to a fatty acid via an amide bond. ontosight.aiwikipedia.org They are integral components of the cell membrane in eukaryotes and are central to the complex network of sphingolipid metabolism. wikipedia.orgwikipedia.org The diversity within the ceramide family arises from variations in the length, hydroxylation, and saturation of both the sphingoid base and the attached fatty acid. nih.gov N-(oleoyl)-ceramide is distinguished by the presence of an oleoyl (B10858665) group, a monounsaturated 18-carbon fatty acid, attached to the sphingosine backbone. smolecule.comnih.gov

The generation of ceramides, including N-(oleoyl)-ceramide, occurs through three primary metabolic pathways:

The De Novo Synthesis Pathway : This pathway begins in the endoplasmic reticulum with the condensation of L-serine and a fatty acyl-CoA, most commonly palmitoyl-CoA. wikipedia.orgmdpi.com A series of enzymatic reactions follows, leading to the formation of dihydroceramide (B1258172), which is then desaturated to produce ceramide. wikipedia.org This newly synthesized ceramide can then be transported to the Golgi apparatus to be converted into more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids. wikipedia.orgwikipedia.org

The Sphingomyelin Hydrolysis Pathway : This pathway generates ceramide through the breakdown of sphingomyelin, a major phospholipid in the plasma membrane. wikipedia.org The enzyme sphingomyelinase catalyzes this reaction, releasing ceramide and phosphocholine (B91661). mdpi.comnih.gov

The Salvage Pathway : In this recycling pathway, complex sphingolipids are broken down in the lysosomes to their constituent parts, including sphingosine. mdpi.comfrontiersin.org This sphingosine can then be re-acylated by a ceramide synthase to form ceramide, a process estimated to account for 50% to 90% of total sphingolipid synthesis. wikipedia.org

Ceramides, once formed, stand at a metabolic crossroads. They can be further metabolized into a variety of other critical sphingolipids. For instance, ceramide can be phosphorylated by a ceramide kinase to form ceramide-1-phosphate, glycosylated to form glucosylceramides or galactosylceramides, or have a phosphocholine headgroup added to become sphingomyelin. wikipedia.orgnih.gov Consequently, N-(oleoyl)-ceramide serves as a direct precursor for the synthesis of more complex oleoyl-containing sphingolipids, which are essential for cellular functions like cell recognition, adhesion, and signaling. smolecule.com

Distinctive Structural Features of N-(oleoyl)-ceramide Relevant to Biological Activity

The defining structural characteristic of N-(oleoyl)-ceramide is the N-acyl chain, which is oleic acid—an 18-carbon fatty acid with a single cis-double bond between carbons 9 and 10 (C18:1). smolecule.comavantiresearch.com This feature distinguishes it from ceramides containing saturated fatty acids (like palmitic or stearic acid) or polyunsaturated fatty acids.

The presence of this unsaturated bond in the oleoyl chain introduces a kink in the molecule's hydrophobic tail. This structural feature is critical as it influences the lipid's packing within the cell membrane, increasing membrane fluidity. smolecule.com This contrasts with saturated ceramides, which tend to pack more tightly and increase membrane rigidity. The unique physical properties of N-(oleoyl)-ceramide affect its interactions with other lipids and membrane proteins, influencing the formation and stability of specialized membrane microdomains known as lipid rafts. smolecule.com These rafts are crucial platforms for protein sorting and cellular signaling. smolecule.com

The specific structure of N-(oleoyl)-ceramide is directly linked to its biological activity. It participates in signaling pathways that regulate fundamental cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death). smolecule.comontosight.ai Studies have shown that the geometry of the sphingoid base double bond is also crucial for signaling, with the natural 4,5-trans configuration being necessary for many of ceramide's biological effects. nih.gov The interplay between the monounsaturated N-acyl chain and the sphingosine backbone allows N-(oleoyl)-ceramide to modulate the activity of various receptors and enzymes within the membrane, impacting inflammatory responses and other cellular functions. smolecule.com

Interactive Data Table: Properties of N-(oleoyl)-ceramide

| Property | Value | Source |

| IUPAC Name | (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide | smolecule.comnih.gov |

| Molecular Formula | C₃₆H₆₉NO₃ | smolecule.comavantiresearch.com |

| Molecular Weight | 563.9 g/mol | smolecule.comnih.gov |

| Synonyms | C18:1-Ceramide, N-oleoyl-D-erythro-sphingosine, Cer(d18:1/18:1(9Z)) | nih.gov |

| Physical Description | Solid | smolecule.com |

| Solubility | Insoluble in water | smolecule.com |

Structure

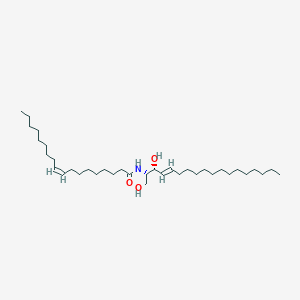

2D Structure

Properties

IUPAC Name |

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17-,31-29+/t34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFSLMQLPNKVRW-RHPAUOISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H69NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415271 | |

| Record name | N-(oleoyl)-ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004948 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004948 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5966-28-9 | |

| Record name | N-(oleoyl)-ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cer(d18:1/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004948 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of N Oleoyl Ceramide

De Novo Synthesis Pathway

The de novo synthesis of ceramides (B1148491) is a fundamental anabolic process that occurs primarily in the endoplasmic reticulum (ER). portlandpress.comresearchgate.net This pathway builds the ceramide molecule from basic precursors, L-serine and a fatty acyl-CoA. frontiersin.org

Ceramide Synthase Isoforms and Specificity for N-(oleoyl)-ceramide Precursors

Following the formation of sphinganine (B43673), a family of enzymes known as ceramide synthases (CerS), or dihydroceramide (B1258172) synthases, catalyzes the N-acylation of the sphingoid base. portlandpress.comresearchgate.net This step is pivotal as it determines the fatty acid chain length of the resulting ceramide, thereby defining its specific molecular identity and subsequent biological function. frontiersin.org To produce N-(oleoyl)-ceramide, the CerS enzyme must utilize oleoyl-CoA, which is an 18-carbon monounsaturated fatty acyl-CoA (C18:1).

Mammals possess six distinct CerS isoforms (CerS1-CerS6), each exhibiting a unique and relatively strict specificity for fatty acyl-CoAs of different chain lengths. frontiersin.orgbiorxiv.org

CerS1 shows a preference for C18 acyl-CoA, including stearoyl-CoA (C18:0) and likely oleoyl-CoA (C18:1), making it a key candidate for the synthesis of N-(oleoyl)-ceramide. frontiersin.orgcapes.gov.br

CerS4 has specificity for C18-C20 fatty acyl-CoAs. frontiersin.org

Other isoforms have different specificities: CerS2 for C22-C24, CerS3 for C26 and longer, and CerS5/CerS6 for C14-C16 acyl-CoAs. frontiersin.org

The specificity of each CerS is determined by a short 11-amino acid loop located between the last two transmembrane domains of the enzyme. nih.gov The product of this reaction is N-(oleoyl)-dihydrosphingosine, also known as N-(oleoyl)-dihydroceramide. ontosight.aiplos.org

Dihydroceramide Desaturase Activity

The final step in the de novo synthesis pathway is the conversion of a dihydroceramide to a ceramide. nih.govportlandpress.com This reaction is catalyzed by the enzyme dihydroceramide desaturase 1 (DEGS1), which introduces a critical trans double bond between carbons 4 and 5 of the sphinganine backbone. portlandpress.commdpi.comnih.gov This desaturation step converts N-(oleoyl)-dihydroceramide into the final product, N-(oleoyl)-ceramide. plos.org The presence of this C4-C5 double bond is essential for many of the biological activities attributed to ceramides. portlandpress.com The reaction requires molecular oxygen and a reductant such as NADH or NADPH. nih.gov

| Enzyme | Substrates | Product | Location | Key Features |

| Serine Palmitoyltransferase (SPT) | L-Serine, Palmitoyl-CoA | 3-Ketosphinganine | Endoplasmic Reticulum (ER) | Rate-limiting enzyme of the de novo pathway. nih.govlife-science-alliance.org |

| 3-Ketosphinganine Reductase | 3-Ketosphinganine, NADPH | Sphinganine (Dihydrosphingosine) | Endoplasmic Reticulum (ER) | Reduces the ketone group on 3-ketosphinganine. nih.govportlandpress.com |

| Ceramide Synthase (CerS1, CerS4) | Sphinganine, Oleoyl-CoA | N-(oleoyl)-dihydroceramide | Endoplasmic Reticulum (ER) | Determines the N-acyl chain length; CerS1 and CerS4 utilize C18 acyl-CoAs. frontiersin.org |

| Dihydroceramide Desaturase (DEGS1) | N-(oleoyl)-dihydroceramide, O₂, NADPH/NADH | N-(oleoyl)-ceramide | Endoplasmic Reticulum (ER) | Introduces the C4-C5 trans double bond into the sphingoid base. portlandpress.comnih.gov |

Sphingomyelin (B164518) Hydrolysis Pathway

In addition to de novo synthesis, N-(oleoyl)-ceramide can be rapidly generated through the catabolic hydrolysis of sphingomyelin, a major phospholipid component of cellular membranes. researchgate.netnih.gov This pathway is often activated in response to cellular stress signals and is catalyzed by enzymes called sphingomyelinases (SMases). oup.comnih.gov

Acid Sphingomyelinase Activity and Regulation

Acid sphingomyelinase (aSMase) catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine (B91661). oup.commdpi.com As its name implies, this enzyme functions optimally at an acidic pH and is primarily located within lysosomes, where it contributes to the breakdown of complex sphingolipids. researchgate.netnih.gov However, a secreted form of aSMase can also act on sphingomyelin located in the outer leaflet of the plasma membrane. portlandpress.com Activation of aSMase is a key event in cellular responses to various stimuli, including radiation and tumor necrosis factor (TNF)-α, leading to ceramide production and often initiating apoptosis. researchgate.net The activity of aSMase can be inhibited by certain pharmacological agents, such as the tricyclic antidepressant desipramine (B1205290). nih.gov

Neutral Sphingomyelinase Activity and Regulation

Neutral sphingomyelinases (nSMases) perform the same reaction as aSMase—hydrolyzing sphingomyelin to ceramide—but are active at a neutral pH. nih.govnih.gov There are several nSMase isoforms, with nSMase2 being the most predominant in many cellular systems. nih.gov These enzymes are primarily localized to the inner leaflet of the plasma membrane, the Golgi apparatus, and the ER. nih.gov The activation of nSMases is a critical component of signaling cascades initiated by inflammatory cytokines (like TNF-α and Interleukin-1β), oxidative stress, and amyloid-β peptides. researchgate.netrupress.org For instance, amyloid-β has been shown to activate nSMase, but not aSMase, to generate ceramide in oligodendrocytes. rupress.org The activity of nSMase can be regulated by factors such as the cellular redox state, with glutathione (B108866) (GSH) acting as an inhibitor. researchgate.netrupress.org

| Enzyme | Substrate | Products | Location | Optimal pH | Key Regulators |

| Acid Sphingomyelinase (aSMase) | Sphingomyelin | N-(oleoyl)-ceramide, Phosphocholine | Lysosomes, Plasma Membrane (secreted form) | Acidic (pH ~4.5-5.0) | Activated by radiation, TNF-α. researchgate.net Inhibited by desipramine. nih.gov |

| Neutral Sphingomyelinase (nSMase) | Sphingomyelin | N-(oleoyl)-ceramide, Phosphocholine | Plasma Membrane (inner leaflet), Golgi, ER | Neutral (pH ~7.4) | Activated by TNF-α, IL-1β, Amyloid-β. researchgate.netrupress.org Inhibited by glutathione (GSH). rupress.org |

Alkaline Sphingomyelinase Activity and Regulation

Alkaline sphingomyelinase (alk-SMase), encoded by the ENPP7 gene, is another key enzyme in sphingolipid metabolism, particularly in the intestine. genecards.org It catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine. genecards.org This enzyme is crucial for the digestion of dietary sphingomyelin. frontiersin.org The activity of alk-SMase is regulated by various factors, including bile salts, which are necessary for the enzyme to access its substrate within micelles. The generation of ceramide, including N-(oleoyl)-ceramide from its corresponding sphingomyelin precursor, by alk-SMase can influence cellular signaling pathways.

Salvage Pathway Dynamics

The salvage pathway is a crucial recycling mechanism that contributes significantly to the cellular pool of ceramides, including N-(oleoyl)-ceramide. nih.gov This pathway involves the breakdown of complex sphingolipids, such as sphingomyelin and glucosylceramide, back into ceramide. frontiersin.orgmdpi.com The process begins with the degradation of these complex lipids in the lysosomes and endosomes. researchgate.net The resulting ceramide can then be broken down further by ceramidases into sphingosine (B13886) and a free fatty acid. mdpi.com This sphingosine can be re-acylated by ceramide synthases in the endoplasmic reticulum to form new ceramide molecules, including N-(oleoyl)-ceramide if oleoyl-CoA is utilized. mdpi.comnih.gov This recycling is estimated to account for 50% to 90% of total sphingolipid biosynthesis. nih.gov

N-(oleoyl)-ceramide Catabolism and Interconversion

The cellular levels of N-(oleoyl)-ceramide are tightly controlled through its breakdown and conversion into other bioactive sphingolipids. These processes are mediated by a variety of enzymes with distinct subcellular locations and pH optima.

Ceramidase Activity (Acid, Neutral, Alkaline) and Sphingosine Generation

Ceramidases are a family of enzymes that catalyze the hydrolysis of the N-acyl linkage in ceramides to produce sphingosine and a free fatty acid. nih.govmdpi.com There are three main types of ceramidases, classified by their optimal pH: acid, neutral, and alkaline.

Acid ceramidase (AC) , encoded by the ASAH1 gene, is primarily located in the lysosomes. mdpi.com

Neutral ceramidase (NC) , encoded by the ASAH2 gene, is found at the plasma membrane and other cellular locations. mdpi.com

Alkaline ceramidases (ACER1, ACER2, ACER3) are integral membrane proteins found in the endoplasmic reticulum and Golgi apparatus. mdpi.comkarger.com

Research has shown that these enzymes exhibit different specificities towards ceramide species with varying fatty acid chain lengths and saturation. For instance, fibroblast alkaline ceramidase shows significant activity only towards ceramides with unsaturated fatty acids, such as N-(oleoyl)-ceramide. Studies have demonstrated that acid ceramidase activity is approximately three times higher towards N-oleoylsphingosine compared to N-stearoylsphingosine, highlighting a preference for unsaturated fatty acids.

Table 1: Relative Activity of Acid Ceramidase Towards Different Ceramide Substrates

| Ceramide Substrate | Relative Activity (compared to N-stearoylsphingosine) |

|---|---|

| N-linolenoylsphingosine (C18:3) | ~5x |

| N-linoleoylsphingosine (C18:2) | ~4x |

The hydrolysis of N-(oleoyl)-ceramide by these ceramidases releases sphingosine and oleic acid. The regulation of ceramidase activity is a critical control point in sphingolipid metabolism, and inhibitors like N-oleoylethanolamine (NOE) can block the degradation of ceramides, leading to their accumulation. karger.comrupress.org

Conversion to Sphingosine-1-Phosphate: The Ceramide/Sphingosine-1-Phosphate Rheostat

The sphingosine generated from the breakdown of N-(oleoyl)-ceramide can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P). researchgate.net Ceramide and S1P often have opposing effects on cell fate, with ceramide generally promoting apoptosis and cell cycle arrest, while S1P promotes cell survival and proliferation. mdpi.comcaymanchem.com This balance between ceramide and S1P is often referred to as the "ceramide/S1P rheostat" and is a critical determinant of cellular outcomes. karger.com The conversion of the pro-apoptotic N-(oleoyl)-ceramide to the anti-apoptotic S1P is a key metabolic switch. nih.gov

Further Metabolism to Complex Sphingolipids: Sphingomyelin, Gangliosides, Glucosylceramide, Ceramide-1-Phosphate

N-(oleoyl)-ceramide serves as a central hub for the synthesis of more complex sphingolipids. gavinpublishers.comnih.gov These reactions primarily occur in the Golgi apparatus.

Sphingomyelin: Sphingomyelin synthase transfers a phosphocholine head group from phosphatidylcholine to N-(oleoyl)-ceramide to form oleoyl-sphingomyelin. gavinpublishers.com

Glucosylceramide: Glucosylceramide synthase catalyzes the addition of a glucose molecule to N-(oleoyl)-ceramide, forming glucosyl-(N-oleoyl)-ceramide. This is the precursor for the synthesis of a wide variety of complex glycosphingolipids, including gangliosides. gavinpublishers.comnih.gov

Ceramide-1-Phosphate (C1P): N-(oleoyl)-ceramide can be directly phosphorylated by ceramide kinase (CerK) to produce N-(oleoyl)-ceramide-1-phosphate. gavinpublishers.comnih.gov Like S1P, C1P is also a bioactive lipid with roles in cell proliferation and inflammation, often opposing the actions of ceramide. nih.gov

Cellular Roles and Signal Transduction Mechanisms of N Oleoyl Ceramide

Regulation of Cell Fate Processes

N-(oleoyl)-ceramide is a key regulator of fundamental cellular processes that determine the fate of a cell, including its survival, death, growth, and aging. smolecule.comnih.gov It acts as a signaling molecule in pathways that control apoptosis, proliferation, differentiation, senescence, and autophagy. portlandpress.comresearchgate.netresearchgate.net

Modulation of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. N-(oleoyl)-ceramide has been identified as a significant player in the induction of apoptosis through both extrinsic and intrinsic signaling pathways. smolecule.comportlandpress.commdpi.com

The extrinsic apoptosis pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. frontiersin.orgportlandpress.com These receptors include CD95 (also known as Fas or APO-1), tumor necrosis factor receptor 1 (TNFR1), and TNF-related apoptosis-inducing ligand (TRAIL) receptors. frontiersin.orgportlandpress.com Upon ligand binding, these receptors undergo conformational changes that lead to the recruitment of adaptor proteins and the formation of the death-inducing signaling complex (DISC), ultimately activating a cascade of caspases that execute the apoptotic program. frontiersin.orgnih.gov

While direct studies specifying the role of N-(oleoyl)-ceramide in modulating these specific extrinsic pathways are not extensively detailed in the provided results, the broader family of ceramides (B1148491) is known to be involved. For instance, the antitumor ether lipid edelfosine (B1662340) has been shown to induce apoptosis by promoting the clustering of Fas/CD95 in lipid rafts, independent of its natural ligand, FasL. portlandpress.com This suggests a mechanism where alterations in the lipid environment, potentially influenced by specific ceramides, can trigger extrinsic apoptotic signaling.

| Receptor System | General Role in Extrinsic Apoptosis |

| CD95 (Fas/APO-1) | A key death receptor that, upon binding its ligand (CD95L), trimerizes and recruits the FADD adaptor protein and procaspase-8 to form the DISC, initiating the caspase cascade. frontiersin.orgnih.gov |

| TNFα (via TNFR1) | Binds to TNFR1, which can lead to either pro-survival signals or, under certain conditions, apoptosis through a secondary complex involving FADD and caspase-8. frontiersin.orgresearchgate.net |

| TRAIL (via TRAIL-R1/R2) | Activates its receptors (TRAIL-R1/DR4 and TRAIL-R2/DR5) to form a DISC similar to that of CD95, leading to caspase-8 activation and apoptosis. frontiersin.orgresearchgate.net |

The intrinsic, or mitochondrial, pathway of apoptosis is a critical cell death cascade that is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. A key event in this pathway is the mitochondrial outer membrane permeabilization (MOMP), which leads to the release of pro-apoptotic factors such as cytochrome c from the mitochondrial intermembrane space into the cytosol. researchgate.netuv.es This release triggers the formation of the apoptosome and subsequent activation of caspase-9 and downstream effector caspases. frontiersin.org

N-(oleoyl)-ceramide and other ceramides play a significant role in promoting MOMP. They can directly form channels in the mitochondrial outer membrane, facilitating the release of cytochrome c. researchgate.net Furthermore, ceramides can interact with and activate pro-apoptotic Bcl-2 family members like Bax. portlandpress.comresearchgate.net Studies have shown that ceramide and activated Bax can act synergistically to permeabilize the mitochondrial outer membrane. researchgate.net This cooperative action suggests that ceramide can enhance the pro-apoptotic function of Bax, possibly by facilitating its insertion into the mitochondrial membrane or by forming hybrid channels. researchgate.netresearchgate.net The interaction between Bax and ceramide appears to be direct, as it has been observed in yeast mitochondria, which lack other mammalian apoptotic machinery.

| Mitochondrial Event | Role of N-(oleoyl)-ceramide and Related Ceramides |

| Bax Activation | Ceramides can induce the activity of the pro-apoptotic protein Bax and facilitate its recruitment to the mitochondria. portlandpress.comresearchgate.net |

| Mitochondrial Outer Membrane Permeabilization (MOMP) | Ceramides, in cooperation with activated Bax, synergistically induce MOMP. researchgate.net They can also form channels directly in the outer mitochondrial membrane. researchgate.net |

| Cytochrome c Release | The permeabilization of the outer mitochondrial membrane by ceramide channels and activated Bax leads to the release of cytochrome c into the cytosol. researchgate.netresearchgate.net |

Extrinsic Signaling Pathways (e.g., CD95, TNFα, TRAIL)

Influence on Cell Proliferation and Differentiation

In addition to its pro-apoptotic functions, N-(oleoyl)-ceramide is also involved in the regulation of cell proliferation and differentiation. smolecule.comresearchgate.net The balance between ceramide and other sphingolipids, such as sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate. portlandpress.com While ceramide generally promotes anti-proliferative responses, S1P is typically associated with cell survival and proliferation. portlandpress.commdpi.com

The accumulation of ceramide can lead to cell cycle arrest, thereby inhibiting proliferation. nih.govportlandpress.com This effect is often mediated through the activation of protein phosphatases, such as PP1 and PP2A, which can dephosphorylate key cell cycle regulators like the retinoblastoma protein (pRb). mdpi.com In the context of differentiation, the role of N-(oleoyl)-ceramide and other ceramides is more complex and can be cell-type specific. For example, in some cancer cell lines, an increase in ceramide levels has been linked to the induction of differentiation. portlandpress.com

Engagement in Cell Senescence

Cellular senescence is a state of irreversible growth arrest that plays a role in aging and tumor suppression. wikipathways.orgaging-us.com Ceramide has been implicated as a key mediator in the onset of cellular senescence. aging-us.comsemanticscholar.org The accumulation of ceramide has been observed in senescent cells and is associated with age-related conditions. aging-us.com

The mechanisms by which ceramide promotes senescence are multifaceted. It can act both upstream and downstream of the tumor suppressor protein p53. wikipathways.org For instance, activation of p53 can lead to an increase in the activity of neutral sphingomyelinase 2 (nSMase2), an enzyme that generates ceramide from sphingomyelin (B164518). wikipathways.org Conversely, increased ceramide levels can contribute to the activation of p53 and p38, leading to the senescence-associated secretory phenotype (SASP). wikipathways.org Furthermore, ceramide can influence the phosphorylation status of the retinoblastoma protein (pRb), a key regulator of the cell cycle, thereby enforcing the senescent growth arrest. wikipathways.org

Role in Autophagy Regulation

Autophagy is a cellular process involving the degradation of cellular components via lysosomes, which plays a dual role in both cell survival and cell death. csic.esnih.gov N-(oleoyl)-ceramide and other ceramides have emerged as important regulators of autophagy. portlandpress.comsemanticscholar.orgcsic.es

Ceramide can induce autophagy through several mechanisms. It has been shown to interfere with the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central inhibitor of autophagy. csic.es Additionally, ceramide can promote the dissociation of the Beclin 1:Bcl-2 complex, which is a crucial step in the initiation of autophagy. csic.es In some contexts, particularly in cancer cells, the induction of autophagy by ceramide can lead to a form of cell death known as autophagic cell death. tandfonline.com The specific acyl chain length of the ceramide can influence its function in autophagy, with very long-chain ceramides produced by ceramide synthase 2 (CerS2) having distinct roles. csic.es

Ceramide-induced Autophagy Mechanisms

Involvement in Cellular Stress Responses

N-(oleoyl)-ceramide is deeply involved in mediating cellular responses to various stressors, particularly endoplasmic reticulum (ER) stress and oxidative stress. researchgate.netnih.gov

The endoplasmic reticulum is a primary site of ceramide synthesis. creative-proteomics.com An excessive accumulation of ceramide within the ER can disrupt its homeostasis, leading to ER stress and activation of the UPR. researchgate.netnih.govresearchgate.net Mechanistically, the buildup of ceramide can alter the biophysical properties of the ER membrane, reducing its fluidity. researchgate.netnih.gov This change in membrane dynamics can impair the function of embedded proteins, such as calcium channels, leading to a disruption of ER calcium homeostasis, a potent trigger for the UPR. researchgate.netnih.gov

Recent research has uncovered a fascinating role for ceramide in the cell-to-cell transmission of ER stress. researchgate.netnih.gov Cells experiencing ER stress can release ceramide, which is then transported to neighboring cells, inducing a UPR in these recipient cells even though they were not directly stressed. researchgate.netnih.gov This communication mechanism suggests that ceramide acts as a signaling molecule to propagate stress responses throughout a tissue. researchgate.net

The relationship between ceramide and oxidative stress is bidirectional. researchgate.net Exposure to various stress stimuli, including inflammatory cytokines and radiation, can induce oxidative stress, which in turn elevates ceramide levels through the activation of sphingomyelinases or the de novo synthesis pathway. researchgate.netresearchgate.nettandfonline.com For example, oxidative stress is a known trigger for increased de novo ceramide synthesis in the placenta, contributing to pathologies like preeclampsia. tandfonline.com

Conversely, ceramide itself can promote the generation of reactive oxygen species (ROS). nih.gov The accumulation of ceramide can inhibit the mitochondrial respiratory chain, leading to electron leakage and ROS production. researchgate.net Ceramide can also upregulate enzymes like 12-lipoxygenase, which contributes to ROS generation and the initiation of inflammatory responses. nih.gov This creates a feedback loop where oxidative stress begets ceramide production, and ceramide, in turn, exacerbates oxidative stress, contributing to cellular damage and apoptosis. qlucore.com

Endoplasmic Reticulum Stress Modulation

Participation in Inflammatory Processes and Immune Responses

N-(oleoyl)-ceramide, and ceramides in general, are significant players in inflammation and the regulation of immune cell function. smolecule.comnih.govresearchgate.netmdpi.com They act as bioactive lipids that modulate inflammatory signaling pathways, including the NF-κB and MAPK pathways. creative-proteomics.com This modulation affects the expression of pro-inflammatory cytokines and chemokines, which are responsible for recruiting immune cells to sites of inflammation. creative-proteomics.com

The interplay is complex, as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) can stimulate ceramide synthesis by activating sphingomyelinases, thus amplifying the inflammatory cascade. mdpi.com Ceramides also directly influence the function of key immune cells. mdpi.com In monocytes and macrophages, ceramide accumulation can promote the production of inflammatory cytokines and mediate cell migration. researchgate.netmdpi.com Furthermore, ceramides and their metabolites affect the function of dendritic cells and T cells, which are central to the adaptive immune response, by altering processes like antigen presentation and T-cell activation. researchgate.netcreative-proteomics.com

Table 2: Role of Ceramide in Inflammation and Immunity

| Cellular Process | Effect of Ceramide | Key Interacting Molecules |

|---|---|---|

| Inflammatory Signaling | Modulates NF-κB and MAPK pathways. creative-proteomics.com | Pro-inflammatory cytokines (e.g., TNF-α, IL-6). creative-proteomics.comcreative-proteomics.com |

| Cytokine Feedback Loop | Pro-inflammatory cytokines (TNF-α, IFN-γ) stimulate ceramide synthesis. mdpi.com | Sphingomyelinases. mdpi.com |

| Monocyte/Macrophage Function | Promotes inflammatory cytokine production and migration. researchgate.netmdpi.com | Toll-like receptors (TLRs). researchgate.net |

| Adaptive Immunity | Alters antigen presentation and T-cell activation. researchgate.netcreative-proteomics.com | Dendritic cells, T lymphocytes. researchgate.netcreative-proteomics.com |

Impact on Lipid Homeostasis and Metabolic Pathways

As a central hub in sphingolipid metabolism, N-(oleoyl)-ceramide is integral to maintaining lipid homeostasis and influences broader metabolic pathways. smolecule.comcreative-proteomics.com It serves as a crucial precursor for the synthesis of more complex sphingolipids, such as sphingomyelin and various glycosphingolipids, which are themselves essential for cellular structure and signaling. smolecule.comcreative-proteomics.com

However, the accumulation of ceramides in non-adipose tissues like skeletal muscle, liver, and adipose tissue is strongly linked to metabolic dysfunction, most notably insulin (B600854) resistance. creative-proteomics.comfrontiersin.org Ceramides interfere with insulin signaling by activating protein phosphatases (like PP2A) that dephosphorylate and inactivate key components of the pathway, such as Akt/PKB. nih.gov This impairment hinders glucose uptake and utilization, contributing to hyperglycemia. creative-proteomics.com

Furthermore, ceramides impact mitochondrial function and energy metabolism. creative-proteomics.com Their accumulation can impair fatty acid oxidation and lead to mitochondrial dysfunction, promoting oxidative stress and further disrupting metabolic processes. creative-proteomics.comfrontiersin.org This highlights the critical role of tightly regulated N-(oleoyl)-ceramide levels for maintaining both cellular and whole-body metabolic health. nih.govmdpi.com

Fatty Acid Oxidation Regulation

Ceramides, as a class of lipids, are deeply integrated into the regulation of fatty acid metabolism. They can influence whether fatty acyl-CoAs are directed towards mitochondrial β-oxidation for energy production or channeled into the synthesis of other lipid metabolites like triacylglycerols and diacylglycerols. aocs.org An overabundance of certain fatty acids, particularly long-chain saturated fatty acids, can lead to an increase in ceramide levels. mdpi.com This elevation in ceramides can, in turn, inhibit the oxidation of fatty acids. frontiersin.org

The regulatory interplay involves several key enzymes and transporters. For instance, the transport of fatty acids into the mitochondria, a critical step for β-oxidation, is a regulated process. aocs.org While the direct and specific actions of N-(oleoyl)-ceramide on each component of the fatty acid oxidation machinery are a subject of ongoing research, the general consensus points towards ceramides as negative regulators of this pathway, contributing to lipid accumulation and cellular stress when their levels are elevated. frontiersin.org

| Key Factors in Fatty Acid Oxidation | Role |

| Fatty Acid Transporters (e.g., FAT/CD36) | Facilitate the uptake of fatty acids into the cell. aocs.org |

| Carnitine Palmitoyltransferase 1 (CPT1) | Controls the entry of long-chain fatty acyl-CoAs into the mitochondria. aocs.org |

| Acetyl-CoA Carboxylase (ACC) | Produces malonyl-CoA, an inhibitor of CPT1. aocs.org |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Transcription factors that regulate the expression of genes involved in fatty acid utilization. aocs.org |

This table outlines key components involved in the regulation of fatty acid oxidation, a process influenced by ceramide levels.

Relationship with Insulin Signaling Pathways (e.g., Akt Dephosphorylation)

Ceramides are well-established antagonists of insulin signaling. frontiersin.org Their accumulation is associated with insulin resistance in various tissues, including skeletal muscle, liver, and adipose tissue. frontiersin.orge-dmj.org One of the primary mechanisms by which ceramides impair insulin signaling is through the inhibition of the protein kinase B (Akt), a central node in the insulin signaling cascade. frontiersin.orgnih.gov

Insulin binding to its receptor normally triggers a phosphorylation cascade that leads to the activation of Akt. Activated Akt, in turn, mediates many of insulin's downstream effects, such as glucose uptake and glycogen (B147801) synthesis. e-dmj.org Ceramides interfere with this process by promoting the dephosphorylation and inactivation of Akt. e-dmj.orgnih.gov

Several mechanisms have been proposed for ceramide-induced Akt dephosphorylation:

Activation of Protein Phosphatase 2A (PP2A): Ceramides can activate PP2A, a phosphatase that directly dephosphorylates and inactivates Akt. frontiersin.orge-dmj.org

Activation of atypical Protein Kinase C (aPKC) isoforms: Ceramides can stimulate the activity of aPKC isoforms, such as PKCζ. frontiersin.orge-dmj.org Activated PKCζ can then interfere with the activation of Akt in response to insulin. frontiersin.org Some research suggests this pathway is parallel to the PP2A-mediated mechanism. nih.gov

Involvement of the Rheb/mTORC1/S6K signaling pathway: Studies have shown that ceramides can activate the S6K1 protein, which can then create a negative feedback loop that impairs insulin receptor substrate-1 (IRS-1) function, a key upstream activator of Akt. nih.gov

Molecular and Biophysical Mechanisms of N Oleoyl Ceramide Action

Modulation of Cellular Membrane Properties

N-(oleoyl)-ceramide is an amphiphilic molecule that integrates into cellular membranes, where it can significantly alter the local lipid environment. smolecule.com Its ability to interact with other lipids and proteins within the membrane can affect membrane fluidity and the localization of signaling molecules, thereby influencing cellular responses to various stimuli. smolecule.com

Influence on Membrane Fluidity and Order

The structure of a ceramide's acyl chain is a critical determinant of its effect on membrane biophysics. While ceramides (B1148491) are generally known to increase the molecular order and rigidity of phospholipid bilayers, the presence of a cis-double bond in the oleoyl (B10858665) chain of N-(oleoyl)-ceramide introduces a kink in its structure. researchgate.netcore.ac.ukmdpi.com This kink disrupts the close packing that is characteristic of saturated acyl chains.

Studies comparing ceramides with different acyl chains have shown that saturated ceramides, such as N-palmitoyl-ceramide (C16:0) and N-stearoyl-ceramide (C18:0), have a more pronounced ordering effect on fluid membranes and are more effective at promoting the formation of gel-phase domains. researchgate.netutl.pt In contrast, unsaturated ceramides like N-(oleoyl)-ceramide have a reduced capacity to induce order. researchgate.net In fact, at physiological temperatures, N-(oleoyl)-ceramide may not induce the formation of gel domains at all, unlike its saturated counterparts. researchgate.netutl.pt This unique property is due to the oleic acid component, which affects its fluidity and interactions with surrounding lipids. smolecule.com

The differential effects of saturated versus unsaturated ceramides on membrane order are summarized below:

| Ceramide Species | Acyl Chain | Effect on Membrane Order | Gel Domain Formation |

| N-palmitoyl-ceramide | C16:0 (Saturated) | Strong increase | Promotes |

| N-stearoyl-ceramide | C18:0 (Saturated) | Strong increase | Promotes |

| N-(oleoyl)-ceramide | C18:1 (Unsaturated) | Weaker increase / No effect | Low to no ability |

| N-nervonoyl-ceramide | C24:1 (Unsaturated) | Weaker increase | Low ability |

This table provides a comparative overview of the effects of different ceramide species on the physical properties of lipid membranes.

Formation and Remodeling of Lipid Rafts/Signaling Platforms

Lipid rafts are dynamic, ordered microdomains within the cell membrane enriched in sphingolipids and cholesterol, which serve as organizing centers for signal transduction. mdpi.comwikipedia.orgresearchgate.net Ceramides, including N-(oleoyl)-ceramide, are known to be key players in the structure and function of these domains. smolecule.com When generated in the plasma membrane, often through the enzymatic hydrolysis of sphingomyelin (B164518), ceramides can alter the organization of lipid rafts. mdpi.comresearchgate.net

A significant effect of ceramide accumulation is the coalescence of smaller, pre-existing lipid rafts into larger, more stable signaling platforms. mdpi.comresearchgate.netnih.gov This remodeling is thought to be a crucial mechanism for amplifying cellular signals, such as those involved in apoptosis. mdpi.comwikipedia.org The formation of these ceramide-enriched domains can displace cholesterol and lead to a phase separation within the membrane, creating highly ordered, gel-like patches. nih.gov

However, the ability to drive the formation of these highly ordered domains is dependent on the ceramide's acyl chain. Saturated ceramides are more potent inducers of ordered, gel-phase domains. researchgate.net While N-(oleoyl)-ceramide contributes to the structure of lipid rafts, its unsaturated chain makes it less effective at inducing the rigid gel phases compared to saturated ceramides. smolecule.comresearchgate.netmdpi.com Nonetheless, it participates in the dynamic remodeling of these platforms, which are crucial for protein sorting and signaling. smolecule.com

Ceramide-Induced Channel Formation in Membranes

A dramatic biophysical effect of ceramide accumulation, particularly in the mitochondrial outer membrane, is the formation of large, stable channels. wikipedia.orgumd.edunih.gov These channels are permeable to proteins and are considered a key mechanism for the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, a critical step in the intrinsic apoptotic pathway. wikipedia.orgnih.gov

The proposed structure for these channels is a "barrel-stave" model, where columns of ceramide molecules self-assemble, stabilized by intermolecular hydrogen bonds, to form a pore that spans the membrane. umd.edunih.gov The formation and stability of these channels are regulated by members of the Bcl-2 protein family. umd.edu

The specific molecular structure of the ceramide is crucial for its ability to form these channels. Studies using various ceramide analogs have investigated the importance of features like the amide linkage and hydroxyl groups for channel formation. umd.edunih.gov While the length of the hydrocarbon chains is a factor, research indicates that many changes to the degree and location of unsaturation in the acyl chain have little effect on the permeabilization of mitochondria. nih.gov This suggests that N-(oleoyl)-ceramide, despite its unsaturated chain, retains the ability to form these critical apoptotic channels. umd.educore.ac.ukavantiresearch.com

Direct Protein Interactions and Binding Partners

Beyond its effects on membrane structure, N-(oleoyl)-ceramide can directly bind to and modulate the function of specific intracellular proteins, acting as a lipid second messenger. This interaction is often mediated by specific ceramide-binding domains on the target proteins and can be influenced by the ceramide's localization within distinct membrane microdomains.

Ceramide-Activated Protein Phosphatases (PP1, PP2A)

Ceramides are well-established activators of a group of serine/threonine phosphatases known as ceramide-activated protein phosphatases (CAPPs), which prominently include Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). nih.govwikipedia.org The activation of these phosphatases by ceramide can lead to the dephosphorylation of key signaling proteins, thereby influencing cellular processes like cell growth, apoptosis, and stress responses. nih.govfrontiersin.org

The mechanism of activation can be complex. One proposed mechanism involves ceramide directly binding to the catalytic subunit of the phosphatase. frontiersin.org Another significant mechanism involves ceramide binding to endogenous protein inhibitors of PP2A, such as I2PP2A (also known as SET). uiowa.edunih.gov By binding to SET, ceramide relieves its inhibition of PP2A, leading to an increase in phosphatase activity. uiowa.edud-nb.info

Research into the binding preferences of SET/I2PP2A has shown a selectivity for ceramides with specific acyl chain lengths. Notably, studies have demonstrated that I2PP2A/SET preferentially associates with endogenous C18-ceramide. nih.govresearchgate.netresearchgate.net This provides a direct link for N-(oleoyl)-ceramide (which has a C18 acyl chain) to this regulatory pathway, suggesting it can modulate PP2A activity by targeting its inhibitor. nih.govresearchgate.net

Protein Kinase C Zeta Activation

Protein Kinase C zeta (PKCζ) is an atypical member of the PKC family that is not activated by diacylglycerol or calcium but is a direct downstream target of ceramide. frontiersin.orgmdpi.comportlandpress.com Ceramide binding directly activates PKCζ, initiating signaling cascades that can influence cell survival, proliferation, and inflammation. frontiersin.orgmdpi.comahajournals.org

The activation of PKCζ by ceramide often occurs within specific membrane microdomains. portlandpress.comnih.gov For instance, studies have shown that ceramide can recruit PKCζ to caveolin-enriched lipid rafts, where its activation and subsequent signaling events take place. portlandpress.comnih.gov This localization is crucial, as disrupting these structured domains can prevent ceramide-induced PKCζ activation. nih.gov

N-(oleoyl)-ceramide has been specifically implicated in this pathway. Studies on neural progenitor cells have shown that N-(oleoyl)-ceramide can stimulate cell migration and that it co-distributes with its binding partner, atypical PKC (which includes PKCζ), in membrane processes. researchgate.net This suggests that N-(oleoyl)-ceramide is crucial for the proper localization and activation of PKCζ to regulate specific cellular functions. researchgate.net Furthermore, ceramide-activated PKCζ can then phosphorylate and regulate other key signaling molecules, such as the protein kinase Akt, thereby linking stress signals to the regulation of cell survival pathways. mdpi.comresearchgate.net

Cathepsin D Activation

Ceramide acts as a critical lipid second messenger that can directly interact with and modulate the activity of specific proteins. One such target is Cathepsin D (CTSD), an endosomal acidic aspartate protease. Research has demonstrated that ceramide specifically binds to CTSD, an interaction that triggers the autocatalytic proteolysis of its 52 kDa precursor form, pro-CTSD. embopress.orgresearchgate.net This processing cleaves the precursor into the enzymatically active mature isoforms (48/32 kDa), thereby activating the protease. embopress.org This activation mechanism highlights a direct molecular pathway through which ceramide can influence cellular processes regulated by CTSD, such as apoptosis. nih.gov

The generation of ceramide within the endolysosomal compartment, primarily through the action of acid sphingomyelinase (A-SMase), is crucial for this activation. nih.gov Studies using cells deficient in A-SMase have shown decreased CTSD activity, which can be restored by reintroducing the A-SMase enzyme. embopress.orgnih.gov Conversely, in cells where ceramide accumulates due to defects in its degradation (e.g., in Farber disease with deficient acid ceramidase), CTSD activity is enhanced. nih.gov This body of evidence establishes CTSD as an endosomal target of ceramide, where the lipid-protein interaction serves as a key activation switch. nih.govnih.govresearchgate.net While much of the foundational research has utilized short-chain ceramides like C6-ceramide for experimental tractability, the activation is dependent on the D-erythro-sphingosine backbone, suggesting it is a general function of the ceramide class, including N-(oleoyl)-ceramide. embopress.org

Compartmentalization of N-(oleoyl)-ceramide Signaling

The biological functions of N-(oleoyl)-ceramide are intrinsically linked to its specific location within the cell. The synthesis, transport, and accumulation of this lipid in distinct organelle membranes create localized signaling hubs. This compartmentalization ensures that N-(oleoyl)-ceramide can engage with specific effector proteins and modulate the biophysical properties of local membranes, leading to diverse and context-dependent cellular outcomes. mdpi.comnih.gov

Plasma Membrane

Although a minor component of the plasma membrane under basal conditions, the concentration of ceramides, including N-(oleoyl)-ceramide, can increase significantly upon cellular stimulation. mdpi.comnih.gov This often occurs through the hydrolysis of sphingomyelin by sphingomyelinases located at the plasma membrane. nih.govnih.gov The accumulation of N-(oleoyl)-ceramide alters the biophysical properties of the membrane. Due to the unique hydrogen bonding capabilities of its headgroup and the hydrophobic nature of its lipid chains, ceramide molecules can self-associate. mdpi.comresearchgate.netcsic.es

This leads to the formation of ceramide-rich membrane domains or "platforms". researchgate.net These platforms can coalesce from smaller lipid rafts into larger, more stable structures that serve to reorganize and cluster signaling molecules. mdpi.comresearchgate.net However, the biophysical impact of N-(oleoyl)-ceramide differs from that of its saturated counterparts. The cis-double bond in the oleoyl chain introduces a kink, which reduces packing efficiency. exlibrisgroup.com Consequently, N-(oleoyl)-ceramide has a lower propensity to form highly ordered, gel-like domains compared to saturated ceramides (e.g., N-palmitoyl-ceramide) at physiological temperatures. exlibrisgroup.comannualreviews.org This modulation of membrane fluidity and domain organization influences the activity of membrane-associated proteins and signaling pathways, such as the insulin (B600854) signaling cascade, where ceramide's effect can be directed through different pathways depending on its localization within caveolin-enriched domains. smolecule.comnih.gov

Endoplasmic Reticulum

The endoplasmic reticulum (ER) is the primary site for the de novo synthesis of N-(oleoyl)-ceramide. mdpi.comresearchgate.netresearchgate.net The process is catalyzed by a family of enzymes known as ceramide synthases (CerS), which are integral membrane proteins of the ER. researchgate.net Each of the six mammalian CerS isoforms exhibits specificity for fatty acyl-CoAs of particular chain lengths and saturation. N-(oleoyl)-ceramide is synthesized by the acylation of a sphingoid base with oleoyl-CoA. Once synthesized on the cytosolic leaflet of the ER, N-(oleoyl)-ceramide can exert its functions locally or be transported to other organelles. researchgate.net

Within the ER, ceramide levels are tightly regulated, as their accumulation can lead to ER stress and the activation of the unfolded protein response (UPR). researchgate.netnih.gov N-(oleoyl)-ceramide can influence the fluidity and biophysical properties of the ER membrane, which in turn affects protein trafficking and function. researchgate.net It serves as a key node in cellular lipid metabolism and stress signaling, linking nutritional status (e.g., excess fatty acids) to cellular responses like apoptosis. mdpi.comresearchgate.net

Golgi Apparatus

Following its synthesis in the ER, N-(oleoyl)-ceramide is transported to the Golgi apparatus, a central sorting and processing station for lipids and proteins. researchgate.net This transport can occur via vesicular pathways or be mediated by the ceramide transfer protein (CERT), which specifically transfers ceramide from the ER to the cis-Golgi. researchgate.netumich.edu In the Golgi, N-(oleoyl)-ceramide serves as a crucial precursor for the synthesis of more complex sphingolipids. umich.edu It can be converted to sphingomyelin by sphingomyelin synthase or serve as a substrate for the synthesis of glucosylceramide, the precursor for a vast array of glycosphingolipids. mdpi.comnih.gov

Beyond its role as a metabolic intermediate, ceramide compartmentalization in the Golgi is important for signaling. nih.gov For instance, ceramide has been found to be enriched in a cis-Golgi compartment at the base of the primary cilium, where it is required for ciliogenesis. nih.gov The balance of ceramide levels in the Golgi is critical, as excessive accumulation can induce Golgi fragmentation and trigger apoptosis. nih.gov This balance is maintained by enzymes such as neutral ceramidase, which can hydrolyze ceramide within the Golgi. nih.gov

Mitochondria and Mitochondria-Associated ER Membranes (MAMs)

N-(oleoyl)-ceramide plays a significant role in mitochondrial function and signaling. While the bulk of ceramide synthesis occurs in the ER, mitochondria possess the enzymatic machinery, including certain ceramide synthase isoforms, to produce ceramides locally. frontiersin.orgfrontiersin.org More significantly, ceramides are transferred from the ER to mitochondria at specialized contact sites known as mitochondria-associated ER membranes (MAMs). mdpi.comnih.govfrontiersin.org MAMs are critical signaling and metabolic hubs that facilitate the exchange of lipids and calcium between the two organelles. frontiersin.org

The accumulation of ceramides, including N-(oleoyl)-ceramide, within mitochondrial membranes can have profound effects. It can alter membrane fluidity and permeability, leading to mitochondrial dysfunction. mdpi.com Research indicates that ceramide can induce the permeabilization of the outer mitochondrial membrane, potentially by forming channels or by interacting directly with proteins like the voltage-dependent anion channel (VDAC), facilitating the release of pro-apoptotic factors such as cytochrome c. frontiersin.orgresearchgate.net Ceramide-enriched domains have also been identified in mitochondria-associated membranes (CEMAMs) that associate with microtubules, suggesting a role in regulating mitochondrial dynamics and transport. nih.gov

Lysosomes and Multivesicular Endosomes (MVEs)

The lysosomal system is another critical site of N-(oleoyl)-ceramide action and metabolism. Ceramides can be generated within lysosomes through the breakdown of complex sphingolipids by enzymes like acid sphingomyelinase. embopress.orgnih.gov This localized production is key to ceramide's role in signaling pathways originating from this compartment.

A crucial function of ceramide has been identified in the biogenesis of multivesicular endosomes (MVEs). MVEs contain intraluminal vesicles (ILVs) that are formed by the inward budding of the endosomal membrane. mpg.deresearchgate.net Studies have shown that ceramide is required for the formation of a specific population of ILVs in a manner that is independent of the classical ESCRT (Endosomal Sorting Complex Required for Transport) machinery. mpg.deresearchgate.net The cone-shaped molecular geometry of ceramide is thought to induce negative membrane curvature, which promotes the budding process. mpg.de These ceramide-rich ILVs can be secreted from the cell as exosomes when the MVE fuses with the plasma membrane. mpg.demdpi.com This process implicates N-(oleoyl)-ceramide in intercellular communication. Alternatively, MVEs can fuse with lysosomes, leading to the degradation of their contents. plos.org

Data Tables

Table 1: Subcellular Compartmentalization and Function of N-(oleoyl)-ceramide

| Organelle/Compartment | Key Processes Involving N-(oleoyl)-ceramide | Associated Enzymes & Proteins | Biophysical/Signaling Outcome |

| Plasma Membrane | Formation of ceramide-rich domains, modulation of lipid rafts. mdpi.comresearchgate.net | Sphingomyelinases (neutral & acid), PKCζ, PP2A. nih.govnih.gov | Alters membrane fluidity, displaces cholesterol from rafts, clusters signaling molecules. smolecule.comresearchgate.net |

| Endoplasmic Reticulum (ER) | De novo synthesis. mdpi.comresearchgate.net | Ceramide Synthases (CerS). researchgate.net | Induces ER stress and Unfolded Protein Response (UPR) at high levels. researchgate.netnih.gov |

| Golgi Apparatus | Precursor for complex sphingolipids (sphingomyelin, glycosphingolipids). umich.edunih.gov | CERT, Sphingomyelin Synthase, Glucosylceramide Synthase, Neutral Ceramidase. researchgate.netnih.gov | Regulates complex lipid biosynthesis, Golgi integrity, and ciliogenesis. nih.govnih.gov |

| Mitochondria & MAMs | Transfer from ER via MAMs, local synthesis, induction of apoptosis. nih.govfrontiersin.orgfrontiersin.org | Ceramide Synthases, VDAC. frontiersin.orgresearchgate.net | Alters mitochondrial membrane permeability, induces cytochrome c release. mdpi.comresearchgate.net |

| Lysosomes & MVEs | Generation from sphingomyelin breakdown, formation of ILVs/exosomes. mpg.deresearchgate.netmdpi.com | Acid Sphingomyelinase. embopress.org | Promotes ESCRT-independent inward budding of vesicles, regulates exosome release. mpg.deresearchgate.net |

Exosome Biogenesis and Secretion

Exosomes are small extracellular vesicles, typically 30-150 nm in diameter, that originate as intraluminal vesicles (ILVs) within multivesicular bodies (MVBs). nih.gov The biogenesis of these vesicles can occur through pathways that are dependent on or independent of the Endosomal Sorting Complex Required for Transport (ESCRT) machinery. frontiersin.orgmdpi.com N-(oleoyl)-ceramide, and ceramides in general, play a crucial role in the ESCRT-independent pathway of exosome formation and secretion. researchgate.netresearchgate.net

The formation of exosomes begins with the inward budding of the endosomal membrane, creating ILVs within the lumen of MVBs. nih.gov While the ESCRT pathway is a well-described mechanism for this process, several studies have demonstrated an alternative pathway driven by lipids. nih.govsmw.ch Central to this lipid-driven mechanism is the enzymatic generation of ceramide from sphingomyelin by neutral sphingomyelinase 2 (nSMase2) at the endosomal membrane. frontiersin.orgmdpi.com Inhibition of nSMase2 has been shown to significantly reduce the secretion of exosomes in various cell types, indicating the critical role of ceramide in this process. researchgate.netgene-quantification.de

The biophysical properties of ceramide are fundamental to its function in membrane budding. nih.gov Ceramide molecules have a cone-shaped geometry, which, when they accumulate in a specific region of a membrane leaflet, induces spontaneous negative curvature. researchgate.netresearchgate.net This change in membrane geometry facilitates the inward budding of the membrane, a critical step in ILV formation. researchgate.netresearchgate.net The generation of ceramide within the endosomal membrane leads to the formation of ceramide-rich microdomains. researchgate.net These microdomains can coalesce into larger platforms that promote the budding process. researchgate.netresearchgate.net While saturated ceramides strongly promote the formation of ordered gel-like domains, unsaturated ceramides, such as N-(oleoyl)-ceramide, also alter membrane biophysics, though their ability to form gel domains at physiological temperatures is lower. nih.gov

The table below summarizes key research findings demonstrating the role of ceramide in exosome release.

| Treatment Condition | Target | Effect on Exosome Release (PLP-EGFP) | Reference |

|---|---|---|---|

| GW4869 (5 µM) | nSMase inhibitor | Significantly reduced (~60% reduction) | researchgate.netresearchgate.net |

| Spiroepoxide (5 µM) | nSMase inhibitor | Significantly reduced (~50% reduction) | researchgate.netresearchgate.net |

| nSMase2 siRNA | nSMase2 protein expression | Significantly reduced (~70% reduction) | researchgate.netresearchgate.net |

Lipid analysis of exosomes versus total cellular membranes further underscores the importance of ceramide.

| Lipid Class | Cellular Membranes (CM) (% of total) | Exosomes (P100) (% of total) | Reference |

|---|---|---|---|

| Phosphatidylcholine (PC) | ~55% | ~30% | researchgate.net |

| Phosphatidylethanolamine (PE) | ~20% | ~20% | researchgate.net |

| Phosphatidylserine (PS) | ~5% | ~8% | researchgate.net |

| Sphingomyelin (SM) | ~10% | ~15% | researchgate.net |

| Cholesterol (Chol) | ~5% | ~10% | researchgate.net |

| Ceramide (Cer) | ~1% | ~5% | researchgate.net |

| Hexosylceramide (HC) | ~1% | ~3% | researchgate.net |

As shown in the table, exosomes are significantly enriched in cholesterol, sphingomyelin, and particularly ceramide, when compared to the general composition of cellular membranes. researchgate.net This enrichment supports the model where the localized synthesis of ceramide creates lipid raft-like domains that are selectively sorted into ILVs. frontiersin.org Once the MVB is formed and filled with these ceramide-rich ILVs, it can fuse with the plasma membrane, releasing the ILVs into the extracellular space as exosomes. nih.gov This ESCRT-independent mechanism highlights a critical role for lipid biochemistry and biophysics in intercellular communication. mdpi.com

N Oleoyl Ceramide in Preclinical Disease Models

Investigations in Cancer Models

In cancer biology, the balance of different sphingolipids is crucial in determining cell fate, with ceramides (B1148491) generally acting as tumor-suppressive lipids that promote cell death (apoptosis). researchgate.netgavinpublishers.com

A key concept in sphingolipid-mediated cancer pathology is the "ceramide/S1P biostat," which describes the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). gavinpublishers.commdpi.comamegroups.org A shift in this balance towards higher S1P and lower ceramide levels is often observed in cancer cells, promoting their survival and proliferation. gavinpublishers.comoncotarget.com

Studies in human glioblastoma tissue have provided quantitative evidence for this dysregulation, showing significantly lower ceramide concentrations and higher S1P levels compared to normal brain tissue. oncotarget.com This altered ratio is believed to contribute to tumor progression and angiogenesis. oncotarget.com Similarly, in breast cancer models, enhancing the conversion of S1P back to ceramide has been shown to suppress tumor growth, highlighting the therapeutic potential of manipulating this balance. wjon.org While these findings often refer to total ceramide levels, they establish the foundational principle that applies to all ceramide species, including N-(oleoyl)-ceramide.

Table 1: Relative Sphingolipid Levels in Glioblastoma Tissue

| Lipid | Fold Change vs. Normal Tissue | Implication |

|---|---|---|

| Ceramide (Total) | 5-fold lower | Pro-apoptotic signal reduced |

| Sphingosine-1-Phosphate (S1P) | 9-fold higher | Pro-survival signal increased |

Data sourced from studies on human glioblastoma patient tissues. oncotarget.com

Given the pro-apoptotic role of ceramides, a major therapeutic strategy involves increasing their intracellular levels in cancer cells. gavinpublishers.commdpi.com This can be achieved by inhibiting the enzymes that break down ceramides, such as acid ceramidase (ASAH1). oncotarget.commdpi.com The inhibitor N-oleoyl-ethanolamine (NOE), which shares the oleoyl (B10858665) fatty acid chain with N-(oleoyl)-ceramide, is a pharmacological tool used for this purpose. mdpi.comnih.gov

Mechanistically, inhibiting ASAH1 prevents the degradation of ceramides into sphingosine (B13886) and a fatty acid, leading to their accumulation. nih.gov Research has shown that N-oleoylsphingosine (N-(oleoyl)-ceramide) is a natural substrate for human acid ceramidase, with a determined Michaelis constant (Km) of 220 μM. nih.gov By blocking this enzyme, for example with NOE, ceramide levels in glioblastoma cells can increase significantly, sensitizing them to therapies like γ-radiation and promoting apoptosis. nih.gov This demonstrates that targeting the metabolic pathway involving N-(oleoyl)-ceramide is a viable strategy for cancer treatment.

Ceramide/S1P Biostat in Cancer Progression

Studies in Metabolic Disorder Models

Ceramides are recognized as key mediators in the development of metabolic diseases, including insulin (B600854) resistance and cardiometabolic conditions, often linked to lipotoxicity where lipids accumulate in non-adipose tissues. frontiersin.orgfrontiersin.org

Elevated levels of circulating ceramides are associated with an increased risk of major adverse cardiovascular events. frontiersin.org In preclinical models of diabetes and obesity, ceramide levels are often found to be increased in plasma and key metabolic tissues like the liver. frontiersin.orggubra.dk

Quantitative analysis in diabetic mouse models (db/db) has revealed specific changes in ceramide profiles. In these models, plasma levels of long-chain ceramides (C14:0, C16:0, C18:0) were significantly increased. nih.govresearchgate.net Conversely, in kidney tissue from the same diabetic mice, levels of these same long-chain ceramides were found to be decreased. nih.govresearchgate.net This tissue-specific dysregulation of ceramide metabolism is linked to the functional and structural damage seen in diabetic kidney disease. nih.gov Although these studies did not always specify the saturation of the C18 chain (distinguishing between stearoyl and oleoyl), they underscore the complex role of long-chain ceramides in metabolic disease. Further research highlights that specific ceramide synthases are involved in producing ceramides that contribute to insulin resistance and diabetic cardiomyopathy. frontiersin.org

Table 2: Ceramide Level Changes in a Diabetic (db/db) Mouse Model

| Ceramide Species | Plasma Level vs. Control | Kidney Tissue Level vs. Control |

|---|---|---|

| Long-Chain (C14:0, C16:0, C18:0) | Increased | Decreased |

| Very-Long-Chain (C24:0, C24:1) | No significant difference | Decreased |

Data from a quantitative analysis of 24-week-old db/db mice compared to non-diabetic controls. nih.govresearchgate.net

Implications in Insulin Resistance and Obesity Models

N-(oleoyl)-ceramide, also known as Cer(d18:1/18:1), has been identified as a significant lipid metabolite in the pathophysiology of insulin resistance and obesity in various preclinical models. caymanchem.commdpi.com Research indicates that the accumulation of specific ceramide species, including those with an oleoyl acyl chain, in metabolically active tissues is closely associated with metabolic dysfunction. mdpi.com

In animal models, elevated levels of N-(oleoyl)-ceramide have been observed in conditions of obesity and insulin resistance. caymanchem.com Studies using both diet-induced obesity (DIO) models, such as high-fat diet (HFD) fed mice, and genetic models of obesity (e.g., ob/ob mice, db/db mice, and Zucker diabetic fa/fa rats) consistently show an increase in tissue and circulating ceramides. mdpi.comgubra.dkmdpi.com Specifically, C18:1 ceramide levels were found to be elevated in overweight and insulin-resistant mice and cattle. caymanchem.com This accumulation is not merely a biomarker but is implicated as a causal factor in the development of insulin resistance. annualreviews.orgmdpi.com

Pharmacological studies in animal models support the causal role of ceramides. Inhibition of de novo ceramide synthesis has been shown to prevent or reverse diet-induced insulin resistance. nih.govnih.gov Treating obese and insulin-resistant mice with inhibitors of serine palmitoyltransferase (SPT), the rate-limiting enzyme in ceramide synthesis, improves glucose tolerance and restores insulin signaling in skeletal muscle. nih.govnih.gov

The table below summarizes key findings from preclinical studies investigating the role of N-(oleoyl)-ceramide and related ceramides in obesity and insulin resistance.

| Model System | Key Findings | Reference(s) |

| Overweight, insulin-resistant mice and cattle | Elevated levels of C18:1 ceramide (N-oleoyl)-ceramide. | caymanchem.com |

| High-Fat Diet (HFD) induced obese mice | Increased serum and tissue ceramide levels, including C18:1 species. | mdpi.com |

| ob/ob and db/db mice (genetic obesity models) | Increased ceramide content in gastrocnemius muscle; inhibition of ceramide synthesis reversed insulin resistance. | nih.govnih.gov |

| Zucker diabetic fa/fa rats | High levels of ceramides in liver and muscle, suggesting a link to insulin resistance. | mdpi.com |

| Cultured skeletal muscle cells (L6, C2C12) | Ceramide inhibits insulin-stimulated glucose disposal by impairing the Akt/PKB signaling pathway. | plos.org |

Research in Skin Barrier Function and Disorders

Ceramides are the most abundant lipid class in the stratum corneum (SC), constituting approximately 50% of the intercellular lipid matrix by weight. researchgate.netsemanticscholar.org This lipid matrix, which also contains cholesterol and free fatty acids, is critical for establishing and maintaining the skin's permeability barrier, preventing transepidermal water loss (TEWL) and protecting against external insults. nih.govbiorxiv.org Sphingolipids, including ceramides like N-(oleoyl)-ceramide, are fundamentally involved in maintaining this barrier and regulating cellular processes like keratinocyte proliferation, differentiation, and apoptosis. researchgate.net

Role in Stratum Corneum Lipid Organization

The unique molecular structure of ceramides allows them to form highly ordered lamellar structures that are essential for the skin barrier's integrity. researchgate.netopendermatologyjournal.com The specific composition of ceramides, defined by the sphingoid base and the length and hydroxylation of the N-acyl chain, plays a crucial role in the physical organization of these lipid layers. mdpi.com

N-(oleoyl)-ceramide is a ceramide species containing oleic acid (a monounsaturated C18:1 fatty acid) linked to a sphingosine base. The properties of the acyl chain are a key determinant of the lipid packing and phase behavior within the stratum corneum. researchgate.net For instance, the presence of specific ceramides, such as those with esterified ω-hydroxy fatty acids (like CER[EOS]), is necessary for the formation of the long periodicity phase (LPP), a highly ordered lamellar structure with a repeating distance of approximately 13 nm that is characteristic of a healthy skin barrier. biorxiv.orgopendermatologyjournal.com

While ceramides with long, saturated acyl chains are known to promote a tightly packed, orthorhombic lateral organization, which is less permeable, the introduction of an unsaturated bond, as in N-(oleoyl)-ceramide, influences membrane fluidity. researchgate.netdr-jetskeultee.nl Research on essential fatty acid deficiency (EFAD) highlights the importance of specific fatty acids in ceramides. In EFAD, the typical linoleic acid in ceramide 1 is replaced by oleic acid, leading to significant disruptions in the stratum corneum's ultrastructure and barrier function. dr-jetskeultee.nl This indicates that while oleoyl-ceramides are a natural component, their ratio to other ceramides, particularly linoleate-containing ones, is critical for proper barrier assembly and function. dr-jetskeultee.nl The conformation of ceramides within the lipid matrix is also vital; for example, N-(tetracosanoyl)-sphingosine (Cer[NS]) has been shown to adopt an extended conformation, anchoring the lipid layers. acs.org The presence of N-oleoylphytosphingosine (Cer[NP]), a closely related ceramide, is also important for modulating the permeability barrier. nih.gov

Alterations in Skin Barrier Function in Disease Models (e.g., Atopic Dermatitis, Preeclampsia)

Preeclampsia, a severe pregnancy disorder, has also been linked to dysregulated sphingolipid metabolism. nih.govnih.gov Studies have found that both maternal circulating and placental ceramide levels are elevated in pregnancies complicated by preeclampsia. nih.gov This accumulation is associated with oxidative stress, which triggers increased de novo synthesis and reduced lysosomal breakdown of ceramides in the placenta. nih.gov The buildup of ceramides has been localized to the trophoblast layers of the placenta. nih.gov This ceramide overload leads to increased trophoblast cell death and autophagy, contributing to the pathology of the disease. nih.govnih.gov While these studies point to a general increase in ceramides, the specific contribution of N-(oleoyl)-ceramide to the endothelial dysfunction seen in preeclampsia is an area of ongoing investigation. frontiersin.org

The table below summarizes alterations in ceramide profiles in different disease models.

| Disease Model/Condition | Key Research Findings on Ceramide Alterations | Reference(s) |

| Atopic Dermatitis (AD) | Significant decrease in total ceramide levels in the stratum corneum. Altered distribution with a reduction in long-chain ceramides and an increase in short-chain species, leading to impaired barrier function. | researchgate.netresearchgate.netkarger.com |

| Essential Fatty Acid Deficiency (EFAD) | Replacement of linoleate (B1235992) with oleate (B1233923) in ceramide 1, causing severe disruption to the stratum corneum's lipid structure and barrier properties. | dr-jetskeultee.nl |

| Preeclampsia | Elevated levels of ceramides in both maternal circulation and the placenta. Ceramide accumulation in trophoblast layers is linked to oxidative stress and increased autophagy. | nih.govnih.govfrontiersin.org |

Advanced Methodologies for N Oleoyl Ceramide Research

Analytical Techniques for Quantitative and Qualitative Assessment

The accurate identification and quantification of N-(oleoyl)-ceramide from biological matrices are paramount to understanding its physiological and pathological significance. Researchers employ a range of chromatographic and mass spectrometric methods to achieve this.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC-MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and specific quantification of N-(oleoyl)-ceramide. bme.huchromatographyonline.com This approach combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the precise mass detection of mass spectrometry. bme.hu Reverse-phased HPLC, often using a C8 or C18 column, is employed to separate N-(oleoyl)-ceramide from other lipid species based on its hydrophobicity. bme.huacs.org The separation is typically achieved using a gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and aqueous buffers containing ammonium (B1175870) formate (B1220265) or formic acid. bme.huacs.org

Following chromatographic separation, electrospray ionization (ESI) is a common method to generate ions for mass analysis. bme.hu In multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored, providing high selectivity and sensitivity for quantification. bme.huacs.org For N-oleoyl-sphingosine, a common mass transition monitored is m/z 564.66 → 264.30. bme.hu This robust methodology allows for the simultaneous determination of a wide array of ceramide species, including N-(oleoyl)-ceramide, in cultured cells and other biological samples. bme.huchromatographyonline.com The development of high-throughput and automated methods, which may involve solid-phase extraction coupled online with LC-MS/MS, further enhances analytical efficiency and minimizes errors from sample handling. chromatographyonline.com

A study successfully developed a sensitive and reproducible reverse-phased HPLC-ESI-MS/MS method for the simultaneous determination of various ceramides (B1148491) and diacylglycerols in cultured cells. The chromatographic separation was achieved in a 14-minute run on a C8 column. bme.hu

Table 1: LC-MS/MS Parameters for N-(oleoyl)-ceramide Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Compound | N-oleoyl-sphingosine | bme.hu |